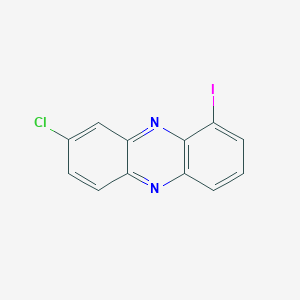

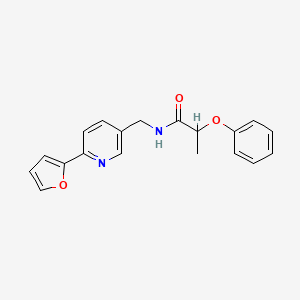

1-甲基-N-(3-(甲磺酰胺)苯基)-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-methyl-N-(3-(methylsulfonamido)phenyl)-1H-1,2,3-triazole-4-carboxamide" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . The first paper discusses a degradation product of a benzothiadiazine derivative, which shares a sulfonamide group similar to the compound of interest . The second paper examines a triazole derivative with a methylsulfanyl group and provides information on its molecular properties, which could be somewhat analogous to the triazole moiety of the compound .

Synthesis Analysis

The synthesis of the compound "1-methyl-N-(3-(methylsulfonamido)phenyl)-1H-1,2,3-triazole-4-carboxamide" is not detailed in the provided papers. However, the synthesis of related compounds typically involves multi-step organic reactions, which may include the formation of sulfonamide linkages and the construction of the triazole ring. The papers do not provide specific synthesis routes that can be directly applied to the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography and computational methods. For instance, the crystal structure of N-(2-(N-methylsulfamoyl)phenyl)formamide was determined and showed intramolecular and intermolecular hydrogen bonding, as well as oxygen-π stacking interactions . Similarly, the molecular structure of a triazole derivative was analyzed, and its geometrical parameters were found to be consistent with XRD results . These findings suggest that the compound of interest may also exhibit significant intramolecular and intermolecular interactions, which could influence its stability and reactivity.

Chemical Reactions Analysis

The chemical reactivity of the compound "1-methyl-N-(3-(methylsulfonamido)phenyl)-1H-1,2,3-triazole-4-carboxamide" is not directly addressed in the papers. However, the molecular docking study of the triazole derivative suggests that the nitrogen atoms in the triazole ring and the sulfur atom could be important for bonding, indicating potential sites for nucleophilic attack . This implies that the triazole moiety in the compound of interest may also participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly discussed in the provided papers. However, the papers do provide some insights into the properties of related compounds. For example, the FT-IR spectrum of a triazole derivative was recorded, and the vibrational wavenumbers were computed, which can be used to assign vibrational bands in the IR spectrum . The MEP map from the study indicates the presence of negative regions over the sulfur atoms and a triazole nitrogen atom, suggesting areas of higher electron density that could influence the physical and chemical properties of the compound . These findings can be used to hypothesize about the potential properties of the compound of interest, such as its IR spectrum and electron density distribution.

科学研究应用

1,2,3-三唑的合成路线和生物活性

1,2,3-三唑因其在各种科学应用中的稳健性和多功能性而受到认可。一个关键的重点是开发 1,4-二取代 1,2,3-三唑的合成路线。这些化合物作为药物发现、生物偶联、材料科学、药物化学和有机合成中的关键骨架。它们在酸性和碱性条件下的稳定性以及显着的偶极矩,使它们能够与生物靶标形成强氢键和偶极-偶极相互作用。这使得 1,2,3-三唑在设计新药和生物活性分子方面具有极高的价值 (Kaushik 等人,2019).

1,2,4-三唑衍生物的药理学意义

1,2,4-三唑衍生物的结构多功能性使它们成为广泛药理学研究的主题。这些化合物表现出广泛的生物活性,包括抗菌、抗真菌、抗氧化、抗炎和抗病毒特性。它们作为开发新药的支架的能力突出了含 1,2,4-三唑的支架的药理学意义,使其成为发现新治疗剂的有希望的候选者 (Nasri 等人,2021).

磺酰胺化合物及其应用

磺酰胺是另一类在科学研究中具有重要应用的化合物。它们已被用作抑菌抗生素,并且存在于许多临床使用的药物中,包括利尿剂、碳酸酐酶抑制剂和抗癫痫药。最近的综述重点关注磺酰胺抑制剂的科学和专利文献,突出了它们作为抗病毒 HIV 蛋白酶抑制剂、抗癌剂和治疗阿尔茨海默病的用途。针对各种疾病不断探索和开发新的磺酰胺化合物,强调了它们在制药行业中的重要性 (Gulcin & Taslimi,2018).

属性

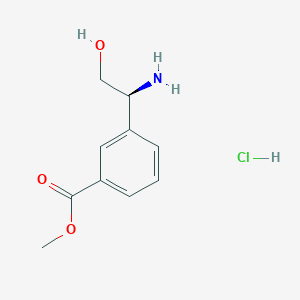

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O3S/c1-16-7-10(13-15-16)11(17)12-8-4-3-5-9(6-8)14-20(2,18)19/h3-7,14H,1-2H3,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRNWIYEWWOTDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(3-(methylsulfonamido)phenyl)-1H-1,2,3-triazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3007169.png)

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3007170.png)

![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007174.png)

![Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B3007184.png)